molecular formula C17H17N5OS B1373715 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione CAS No. 1031619-27-8

9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

Cat. No.: B1373715
CAS No.: 1031619-27-8
M. Wt: 339.4 g/mol
InChI Key: AAVMONVKDSVNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione is a chemical compound with the CAS Number 1031619-27-8 and a molecular formula of C17H17N5OS . This substance is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. While specific biological data for this compound is not extensively published in the available literature, its complex heterocyclic structure is of significant interest in medicinal chemistry. The core scaffold incorporates a fused pyrazolo-triazolo-pyrazine system, a structural motif found in compounds investigated for their interaction with key biological targets. Notably, related pyrazolo[1,2,4]triazolo heterocycles have been designed and synthesized as novel CDK2 inhibitors, showing promising in vitro cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) . Furthermore, the 1,2,4-triazole-3-thione moiety is a recognized pharmacophore with a broad spectrum of documented biological activities, including antimicrobial, anticonvulsant, and antitumor effects . Researchers may find this compound valuable as a building block for the synthesis of novel bioactive molecules or as a candidate for probing new biological pathways in oncology and other therapeutic areas.

Properties

IUPAC Name

11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-2-3-10-23-13-6-4-12(5-7-13)14-11-15-16-18-19-17(24)21(16)8-9-22(15)20-14/h4-9,11H,2-3,10H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVMONVKDSVNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=S)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of a pyrazole derivative through the reaction of hydrazine with a 1,3-diketone.

    Construction of the Triazole Ring: The pyrazole derivative is then reacted with an appropriate nitrile to form the triazole ring.

    Formation of the Pyrazine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification of various functional groups, making it valuable for creating new derivatives with tailored properties.

Synthetic Routes:

  • Multi-step organic reactions are commonly employed to synthesize derivatives of this compound. Starting materials typically include phenolic compounds and pyrazolo-triazole intermediates.

Table 1: Common Synthetic Methods

MethodDescription
Condensation ReactionsInvolves the reaction of amines with carbonyls.
CyclizationFormation of cyclic structures through intramolecular reactions.
FunctionalizationIntroduction of new functional groups via substitution reactions.

Biology

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Studies have shown its effectiveness against various bacterial strains and cancer cell lines.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Table 2: Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of Action
AntimicrobialE. coliDisruption of cell membrane integrity
AnticancerMCF-7 (breast cancer)Induction of apoptosis via mitochondrial pathways

Medicine

The therapeutic potential of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione is under investigation for treating various diseases. Its ability to modulate enzyme activity suggests possible applications in drug development.

Mechanism of Action:
Preliminary research indicates that the compound may act as an inhibitor of specific kinases involved in cancer progression . This inhibition can lead to reduced tumor growth and improved patient outcomes.

Mechanism of Action

The mechanism of action of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the target and the pathway affected.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s activity and properties can be contextualized against analogs with variations in substituents, fused ring systems, and biological targets:

Compound Core Structure Substituents Biological Activity Key Findings
9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione Pyrazolo-triazolo-pyrazine 4-Butoxyphenyl (C₄H₉O-) at position 9 Potential AR antagonism, kinase inhibition (inferred from SAR ) Hydrophobic butoxy group may enhance membrane permeability vs. polar substituents
7-(4-Bromophenyl)-9-(pyridin-4-yl)-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine 4-Bromophenyl (Br-) at position 7 Antiproliferative activity (IC₅₀: 0.5–5 µM in cancer cell lines) Bromine’s electron-withdrawing nature enhances DNA intercalation or kinase binding
3-(Pyridin-4-yl)-7,8-dihydro-triazolo[4,3-b]tetrazine-6(5H)-thione Triazolo-tetrazine Pyridin-4-yl at position 3 Unspecified (structural data only) Thione group stabilizes ring conformation via resonance
8-(4-Bromophenyl)-4H-pyrazolo[3,4-d]triazolo[1,5-a]pyrimidin-4-one Pyrazolo-triazolo-pyrimidinone 4-Bromophenyl at position 8 COX-2 inhibition (IC₅₀: 0.9 nM) Pyrimidinone core critical for cyclooxygenase active-site interaction
3-[9-(3,4-Dimethylphenyl)-pyrazolo-triazolo-pyrazin-3-yl]-N-(trifluoromethylbenzyl)propanamide Pyrazolo-triazolo-pyrazine 3,4-Dimethylphenyl, trifluoromethylbenzyl Not reported (molecular weight: 492.5 g/mol) Trifluoromethyl group improves metabolic stability vs. butoxy

Key Trends in Structure-Activity Relationships (SAR)

Thione Group: The thione at position 3 may act as a hydrogen-bond acceptor, mimicking xanthine scaffolds in AR antagonists .

Core Heterocycle Variations: Pyrazolo-triazolo-pyrazines (target compound) vs. pyrazolo-triazolo-pyrimidines (e.g., ): The pyrazine core introduces additional nitrogen atoms, altering electron distribution and binding to purinergic receptors . Replacement of pyrazine with pyrimidinone (e.g., ) shifts activity toward COX-2 inhibition due to carbonyl group interactions .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of pyrazolo intermediates with thiourea derivatives, similar to routes for pyrazolo[3,4-b]pyridinones . Challenges include regioselectivity in triazole ring formation .

Divergences and Unique Features

  • Unlike COX-2 inhibitors (e.g., ), the thione-containing target compound is hypothesized to target ARs or kinases, aligning with nonxanthine antagonists in .

Biological Activity

The compound 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione is a member of the pyrazolo-triazole family, which has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17N5O2
  • Molecular Weight : 323.35 g/mol
  • CAS Number : 1255777-64-0

The structural representation of the compound highlights its complex arrangement of nitrogen and sulfur atoms, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[1,5-a][1,2,4]triazole class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of key regulatory proteins such as p53 and NF-κB. A study demonstrated that similar derivatives increased apoptosis via caspase 9 and 3 pathways while promoting autophagy through beclin-1 expression and mTOR inhibition .
  • Case Study : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that derivatives with similar structures had cytotoxic effects stronger than cisplatin . This suggests that this compound may possess comparable or enhanced anticancer properties.

Antimicrobial Activity

Compounds featuring the triazole moiety have been noted for their antimicrobial effects. While specific data on this compound's antimicrobial activity is limited, related compounds have shown significant efficacy against various pathogens .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrazole and triazole derivatives. The reaction conditions often require specific catalysts and controlled temperatures to optimize yield and purity.

Comparative Biological Activity Table

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundInduces apoptosis in cancer cellsLimited data availableCaspase activation; NF-κB modulation
Related Pyrazolo CompoundsStronger than cisplatin in MCF-7 cellsEffective against various pathogensAutophagy induction; mTOR inhibition

Q & A

Q. What are the common synthetic routes for 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione?

The compound can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature enables clean ring closure, yielding triazolopyrazine derivatives in ~73% isolated yield . Another approach involves alkylation of potassium thiolate intermediates with haloalkanes in alcoholic media, followed by recrystallization .

Q. What spectroscopic techniques are recommended for structural characterization?

Elemental analysis and spectral data (e.g., 1H^1H-NMR, 13C^{13}C-NMR, IR) are critical. Mass spectrometry confirms molecular weight, while X-ray crystallography (if feasible) resolves stereochemistry. TLC and HPLC monitor reaction progress and purity .

Q. What biological targets have been identified for this compound?

Preliminary studies suggest activity against fungal pathogens and receptor tyrosine kinases. Molecular docking predicts binding to antifungal targets and kinase domains (e.g., 3-(ethylthio) derivatives showed high docking scores for tyrosine kinase inhibition) .

Advanced Research Questions

Q. How can green chemistry principles optimize the synthesis of this compound?

Replace hazardous oxidants (e.g., Cr(VI) salts) with sodium hypochlorite in ethanol, reducing toxicity and waste. Reaction conditions (room temperature, 3 hours) minimize energy consumption. Solvent recovery via distillation further enhances sustainability .

Q. How to design molecular docking studies to predict biological activity?

  • Protein preparation : Remove water/ligands from crystal structures (PDB format) and add polar hydrogens using tools like AutoDockTools .
  • Ligand preparation : Optimize the compound’s 3D structure with energy minimization.
  • Docking : Use programs like Vina for binding affinity calculations. Validate results with >10 docking runs and compare to known inhibitors .
  • Visualization : Analyze binding poses (e.g., hydrogen bonds, hydrophobic interactions) in Discovery Studio .

Q. How to resolve discrepancies between computational predictions and experimental bioassay results?

  • Validate docking parameters : Adjust grid box size or scoring functions.
  • Experimental controls : Include positive/negative controls in antifungal or kinase inhibition assays.
  • Structural analogs : Test derivatives to identify SAR trends. For example, alkylthio chain length impacts solubility and membrane permeability .

Q. What strategies enhance the pharmacological properties of triazolopyrazine derivatives?

  • Functionalization : Introduce alkylthio groups (e.g., via haloalkane alkylation) to improve lipophilicity .
  • Bioisosteres : Replace the thione group with sulfonamide or carbamate moieties to modulate toxicity .
  • Prodrug design : Mask polar groups (e.g., thiols) with acetyl or PEGylated chains to enhance bioavailability .

Q. How to conduct structure-activity relationship (SAR) studies on derivatives?

  • Library synthesis : Prepare analogs with varying substituents (e.g., alkyl chains, aryl groups) using scalable methods like parallel synthesis .
  • Assay panels : Test antifungal, kinase inhibition, and cytotoxicity in vitro.
  • Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .

Data Contradiction Analysis

Q. How to address conflicting data on antifungal activity between docking and assays?

  • False positives in docking : Verify binding poses with molecular dynamics simulations (e.g., 100-ns MD runs).
  • Membrane permeability : Measure logD values; poor permeability may explain low in vivo efficacy despite high docking scores.
  • Resistance mechanisms : Test against fungal strains with efflux pump inhibitors (e.g., cyclosporine A) .

Methodological Tables

Parameter Optimized Condition Reference
Oxidative cyclization oxidantSodium hypochlorite in ethanol
Alkylation solventPropane-2-ol, 1 hour at reflux
Docking softwareAutoDock Vina, Discovery Studio

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione
Reactant of Route 2
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.